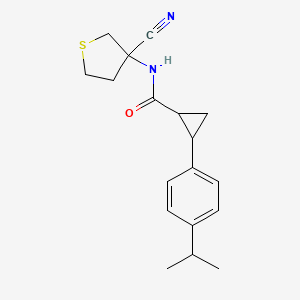

N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide, also known as CT-1, is a novel compound that has been extensively studied for its potential therapeutic applications. CT-1 belongs to the class of cyclopropane carboxamides, which have shown promising results in various preclinical studies.

Aplicaciones Científicas De Investigación

Heterocyclic Derivative Syntheses

Heterocyclic compounds are essential in pharmaceuticals, agrochemicals, and dyes. Research conducted by Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This method demonstrates the utility of complex cyclopropane derivatives in forming diverse heterocyclic structures under catalytic conditions, emphasizing the synthetic versatility of cyclopropane-based compounds similar to N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide in organic synthesis A. Bacchi et al., The Journal of Organic Chemistry, 2005.

Crystal Structure Characterization

The synthesis and structural characterization of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, have been reported by Özer et al. (2009). These compounds were analyzed using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with specific focus on crystal structure through X-ray diffraction studies. Such detailed structural elucidation provides insights into the molecular conformation, stability, and potential reactivity of cyclopropane derivatives, highlighting the significance of structural characterization in understanding the properties of compounds like N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide Cemal Koray Özer et al., Molecules, 2009.

Synthetic Applications in Organic Chemistry

Further research into the synthetic applications of cyclopropane derivatives showcases their potential in constructing complex molecules. For instance, the study by Guin et al. (2020) demonstrated the Lewis acid-catalyzed ring-opening 1,3-aminothiolation of donor-acceptor cyclopropanes, yielding γ-aminated α-thiolated malonic diesters. This methodology underscores the reactivity of cyclopropane derivatives in facilitating the construction of biologically relevant molecules through ring-opening transformations, potentially applicable to derivatives like N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide Avishek Guin et al., Organic Letters, 2020.

Propiedades

IUPAC Name |

N-(3-cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-12(2)13-3-5-14(6-4-13)15-9-16(15)17(21)20-18(10-19)7-8-22-11-18/h3-6,12,15-16H,7-9,11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJORRDNSKICRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC2C(=O)NC3(CCSC3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide](/img/structure/B2403217.png)

![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide](/img/structure/B2403224.png)

![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2403225.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2403226.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)

![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)

![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2403231.png)

![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2403236.png)

![N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2403238.png)